rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16556472
InChI: InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)11-3-2-10-4/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1
SMILES:
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol

rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine

CAS No.:

Cat. No.: VC16556472

Molecular Formula: C6H10F3NO

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine -

Specification

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
IUPAC Name (2S,3S)-3-methyl-2-(trifluoromethyl)morpholine
Standard InChI InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)11-3-2-10-4/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1
Standard InChI Key YQRAKOTXZFIGPC-WHFBIAKZSA-N
Isomeric SMILES C[C@H]1[C@H](OCCN1)C(F)(F)F
Canonical SMILES CC1C(OCCN1)C(F)(F)F

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound’s core structure consists of a morpholine ring—a saturated six-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

  • A trifluoromethyl group at the C2 position, contributing electronegativity and metabolic stability.

  • A methyl group at the C3 position, influencing steric bulk and hydrophobic interactions.

The stereochemistry is defined by the (2R,3R) configuration, though the "rac-" prefix indicates the compound is a racemic mixture of enantiomers. The isomeric SMILES string (C[C@H]1[C@H](OCCN1)C(F)(F)F) explicitly denotes the relative configurations .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₀F₃NO
Molecular Weight169.14 g/mol
IUPAC Name(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine
Canonical SMILESCC1C(OCCN1)C(F)(F)F
InChIKeyYQRAKOTXZFIGPC-WHFBIAKZSA-N

Synthetic Routes and Optimization Strategies

Table 2: Predicted Synthetic Intermediates

StepIntermediateReagents/ConditionsOutcome
13-Methyl-2-morpholinoneTFAA, DCM, 0°C → RTTrifluoroacetylation
22-Trifluoromethyl-3-methylmorpholineNaBH₄, MeOHReduction of carbonyl
3Racemic mixtureChiral SFC columnEnantiomer separation

Physicochemical and Spectroscopic Properties

Mass Spectrometry and Collision Cross-Section

PubChemLite data predict collision cross-section (CCS) values for various adducts, critical for LC-MS/MS identification :

Table 3: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]⁺170.07872140.8
[M+Na]⁺192.06066148.3
[M-H]⁻168.06416137.8

These values aid in distinguishing the compound from structural analogs during metabolomic studies.

Solubility and Partitioning

  • logP (Predicted): ~1.2 (moderate lipophilicity due to -CF₃).

  • Aqueous Solubility: Limited (estimated <1 mg/mL), necessitating solubilizing agents (e.g., DMSO) for in vitro assays.

Comparative Analysis with Related Morpholine Derivatives

Structural Analogues

  • rac-(2R,3R)-2-(Trifluoromethyl)chroman-3-amine: Shares the -CF₃ group but incorporates a benzopyran ring instead of morpholine .

  • BACE1 Inhibitors: Morpholine-2-carboxamides demonstrate β-secretase inhibition, suggesting potential neurological applications for -CF₃-bearing variants .

Table 4: Functional Group Impact on Bioactivity

CompoundKey SubstituentsReported Activity
rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine-CF₃, -CH₃Not yet reported
BACE1 Inhibitor (Ref 4)-CF₃, pyrazine carboxamideIC₅₀ = 12 nM (BACE1)

Challenges and Future Prospects

Knowledge Gaps

  • Biological Activity: No in vitro or in vivo data are publicly available for this specific compound .

  • Metabolic Stability: The impact of -CF₃ on cytochrome P450 interactions remains unstudied.

Recommended Studies

  • Kinase Inhibition Screening: Prioritize panels targeting kinases implicated in oncology (e.g., EGFR, VEGFR).

  • Enantiomer-Specific Activity: Separate (2R,3R) and (2S,3S) forms to assess stereochemical effects on potency.

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